

Ac-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-Leu-Arg-AMC	
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A detailed examination of Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC), a fluorogenic substrate pivotal for assessing the trypsin-like activity of the 20S proteasome and other serine proteases. This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough overview of its biochemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening.

Introduction

Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin, commonly abbreviated as **Ac-Leu-Arg-AMC**, is a synthetic peptide substrate widely utilized in biochemical assays to measure the enzymatic activity of proteases with trypsin-like specificity. Its principal application lies in the study of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for



intracellular protein degradation. This document provides a technical overview of **Ac-Leu-Arg-AMC**, including its chemical properties, mechanism of action, experimental protocols, and its role in understanding critical cellular pathways.

Biochemical and Physical Properties

Ac-Leu-Arg-AMC is a tripeptide composed of Leucine and Arginine, with an acetylated N-terminus and a C-terminus conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between Arginine and AMC by a protease results in the release of free AMC, a highly fluorescent compound.

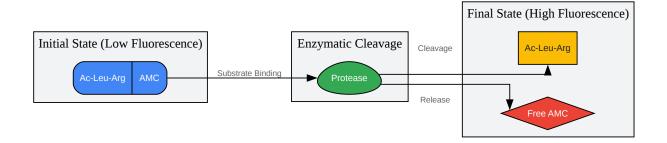
Property	Value	Reference
Full Name	Acetyl-Leucyl-Arginyl-7-amino- 4-methylcoumarin	N/A
Molecular Formula	C24H34N6O5	[1]
Molecular Weight	486.56 g/mol	[1]
CAS Number	929621-79-4	[1]
Excitation Wavelength	360-380 nm	[2]
Emission Wavelength	440-460 nm	[2]
Purity	Typically >95%	N/A
Solubility	Soluble in DMSO and 5% acetic acid	[3]
Storage	Store at -20°C, protected from light	[4]

Mechanism of Action

The utility of **Ac-Leu-Arg-AMC** as a substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage at the C-terminal side of the Arginine residue, the free AMC is liberated, resulting in a significant increase in



fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.



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Mechanism of **Ac-Leu-Arg-AMC** cleavage by a protease.

Target Enzymes and Kinetic Parameters

The primary target for **Ac-Leu-Arg-AMC** is the 20S proteasome, specifically its β2 subunit which exhibits trypsin-like activity. It is also reported to be a substrate for other proteases such as cathepsins (K, L, S, V), kallikrein, and falcipain II.[5]

Enzyme	Km (µM)	Vmax	Reference
20S Proteasome (trypsin-like activity)	78	Not specified	[3]

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often not reported in a standardized manner.

Experimental Protocols General Proteasome Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of purified 20S proteasome or proteasome-containing cell lysates.



Materials:

- Ac-Leu-Arg-AMC
- Purified 20S proteasome or cell lysate
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
- DMSO
- Black 96-well microplate
- Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

- Substrate Preparation: Prepare a 10 mM stock solution of Ac-Leu-Arg-AMC in DMSO.
 Further dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., for a final concentration of 100 μM in a 100 μL reaction volume, prepare a 2X working solution of 200 μM).
- Enzyme Preparation: Dilute the purified proteasome or cell lysate in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 nM for purified enzyme.
- Assay Setup: To each well of the 96-well plate, add 50 μ L of the diluted enzyme solution. For control wells, add 50 μ L of Assay Buffer without the enzyme (substrate blank) and 50 μ L of enzyme solution containing a specific proteasome inhibitor like MG-132 (inhibitor control).
- Reaction Initiation: Start the reaction by adding 50 μL of the 2X Ac-Leu-Arg-AMC working solution to each well.
- Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
- Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the substrate blank and inhibitor control from the rate of the

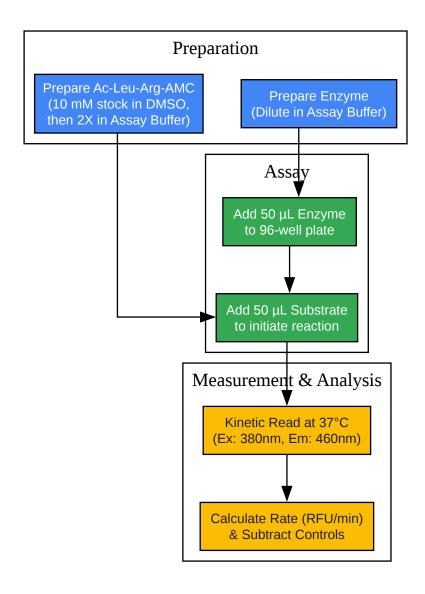




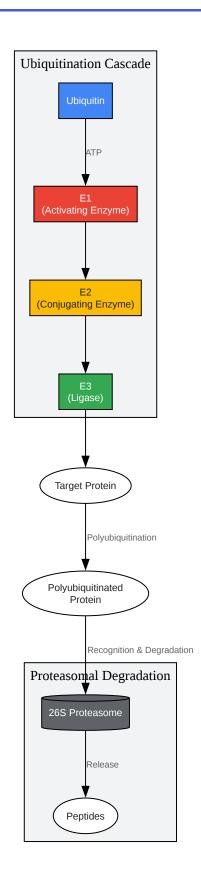


experimental samples. The rate of AMC release can be quantified using a standard curve of free AMC.









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